Raloxifene-d4
概要
説明
Raloxifene is a selective estrogen receptor modulator (SERM) clinically effective for the prevention of postmenopausal osteoporosis. It acts as an estrogen agonist in some tissues (like bone) and as an antagonist in others (such as breast and uterus), without the negative effects on reproductive tissue. Its unique ability to selectively modulate estrogen receptor activity makes it a subject of interest for various therapeutic applications beyond bone density improvement, including cardiovascular health and potentially cancer prevention (Fuchs-Young et al., 1995).
Synthesis Analysis
The synthesis of Raloxifene involves multiple steps, starting from 3-methoxybenzenethiol and 4-methoxy-α-bromoacetophenone, leading through substitution, cyclization, Friedel-Crafts reaction, demethylation, and finally salt formation. This optimized synthesis route results in improved yields and is easier to control, making it a viable method for producing Raloxifene hydrochloride (Gong Ping, 2005).
Molecular Structure Analysis
Raloxifene's molecular structure is characterized by a 2-arylbenzothiophene core, which is crucial for its SERM activity. Modifications to this core structure have been explored to understand the relationship between the molecule's structure and its receptor binding, estrogenic and antiestrogenic activity, and overall biological efficacy. Studies on structure-activity relationships have highlighted the importance of hydroxy substituents and the positioning of the basic side chain for tissue selectivity (Grese et al., 1997).
Chemical Reactions and Properties
Raloxifene undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can bind to estrogen receptors and exhibit selective activity. The bioactivation of Raloxifene involves the formation of GSH adducts, indicating the drug's metabolism into reactive intermediates, which is a critical aspect of its pharmacological profile (Chen et al., 2002).
Physical Properties Analysis
Raloxifene's physical properties, including solubility and bioavailability, are significantly influenced by its formulation. Studies have shown that nanostructure lipid carriers and complexation with cyclodextrins can enhance Raloxifene's oral bioavailability, indicating the importance of pharmaceutical formulation in improving the drug's therapeutic efficacy (Hosny et al., 2020; Wempe et al., 2008).
Chemical Properties Analysis
Raloxifene's interaction with estrogen receptors is mediated through its chemical structure, which allows it to act as an agonist or antagonist in a tissue-selective manner. The drug's efficacy in preventing bone loss and lowering serum cholesterol levels without significant uterine stimulation is attributed to its selective modulation of estrogen receptor activity. This selective action underscores Raloxifene's therapeutic potential in various domains, including osteoporosis treatment and cardiovascular health improvement (Black et al., 1994).
科学的研究の応用
Pharmacology and Bioactivation : Raloxifene inhibits cytochrome P450 3A4 in human liver microsomal incubations, leading to irreversible enzyme inhibition and thiol adduct formation (Chen et al., 2002).
Clinical Applications : It is primarily used as a benzothiophene selective estrogen receptor modulator (SERM) for postmenopausal osteoporosis and breast cancer treatment (Qin et al., 2009). Raloxifene increases bone density, decreases bone turnover, and improves the serum lipid profile in postmenopausal women with osteoporosis or low bone density (Meunier et al., 1999). It also reduces the risk of breast cancer in women with osteoporosis after 4 years of treatment (Cauley et al., 2004).
Bone Health : Raloxifene improves intrinsic toughness in non-viable bone, enhancing bone strength through an increase in matrix-bound water (Gallant et al., 2014). It negatively modulates osteoclasts and positively affects osteoblasts, suggesting an antiresorptive role and also a modulating effect on bone remodeling (Taranta et al., 2002).
Cardiovascular Research : Raloxifene is being studied to see if it lowers the risk of coronary death, nonfatal myocardial infarction, and hospitalized acute coronary syndromes and reduces the risk of invasive breast cancer in women at high risk for major coronary events (Mosca, 2001). It also acutely stimulates nitric oxide release from human endothelial cells via an activation of endothelial nitric oxide synthase (Simoncini & Genazzani, 2000).
Other Applications : Raloxifene is used for postmenopausal osteoporosis prevention and treatment, and has potential effects on breast cancer prevention, cardiovascular disease, and uterine disorders (Gluck & Maricic, 2002). Additionally, it improves verbal memory and decreases the risk of mild cognitive impairment and Alzheimer's disease in menopausal women (Yang, Yu, & Zhang, 2013).
Side Effects : However, raloxifene increases the risk of deep venous thrombosis (DVT) and pulmonary embolism (PE) in postmenopausal women (Adomaityte, Farooq, & Qayyum, 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-RZOBCMOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649149 | |
Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene-d4 | |
CAS RN |
1185076-44-1 | |
Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。